molecular formula C19H16ClN3O B12536422 Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-12-7

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-

Cat. No.: B12536422
CAS No.: 821784-12-7
M. Wt: 337.8 g/mol
InChI Key: PUTKFYUFTBSDJG-UHFFFAOYSA-N
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Description

The compound "Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-" is a benzamide derivative featuring a pyridinyl scaffold substituted with a (4-chlorophenyl)methyl amino group at the 5-position. The 4-chlorophenyl group may enhance lipophilicity and metabolic stability, while the pyridinyl moiety could contribute to binding interactions with enzymatic or receptor targets.

Properties

CAS No.

821784-12-7

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

3-[5-[(4-chlorophenyl)methylamino]pyridin-3-yl]benzamide

InChI

InChI=1S/C19H16ClN3O/c20-17-6-4-13(5-7-17)10-23-18-9-16(11-22-12-18)14-2-1-3-15(8-14)19(21)24/h1-9,11-12,23H,10H2,(H2,21,24)

InChI Key

PUTKFYUFTBSDJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Route A: Stepwise Construction

Route B: Condensation Reactions

Step Reagents/Conditions Purpose
1 Benzoyl isothiocyanate + malononitrile (KOH/EtOH) Form potassium 2-cyano-ethylene-1-thiolate salt
2 Alkylation with 4-chlorobenzyl halide Introduce thioether or amine substituents
3 Cyclization with hydrazine (piperidine, EtOH, reflux) Form pyrazole or pyrimidine core

Key Data from Analogous Syntheses

Table 1: Representative Benzamide Derivative Syntheses

Compound Key Reagents Conditions Yield
4 (5-Aminopyrazole) Benzoyl isothiocyanate, malononitrile, hydrazine KOH/EtOH, reflux 55%
10c (Pyrazolo[1,5-a]pyrimidine) 4-Chlorobenzylidene propanedinitrile, piperidine EtOH, reflux (5h) 55%
3-Amino-N-(4-chlorophenyl)benzamide N-(4-chlorophenyl)-3-nitrobenzamide, Fe, NH4Cl MeOH, reflux (7h) 97%

Critical Analysis of Methodologies

  • Catalytic Systems : Piperidine and KOH/EtOH are common catalysts for cyclization.
  • Spectral Validation :
    • 1H NMR : Broad NH signals (5.37–12.33 ppm) and aromatic multiplets (7.50–8.37 ppm).
    • IR : C=O stretch (~1639 cm⁻¹) and NH2/NH vibrations.
  • Antiviral Activity : Pyrazolo[1,5-a]pyrimidines (e.g., 10c ) showed 65–85% inhibition against H5N1.

Research Gaps and Recommendations

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Used as a precursor for synthesizing more complex organic molecules.
  • Coordination Chemistry : Acts as a ligand in coordination complexes.

Biology

  • Enzyme Inhibition : Investigated for its potential to inhibit various enzymes, including vascular endothelial growth factor receptor 1 (VEGFR1), which is crucial in angiogenesis and tumor growth regulation.
  • Interactions with Biological Macromolecules : Explored for its binding affinity to proteins involved in critical biochemical pathways.

Medicine

  • Therapeutic Potential : Explored for anti-inflammatory, analgesic, and anticancer activities.
  • Antiviral Properties : Related compounds have shown effectiveness against Hepatitis B virus (HBV) replication.

Industry

  • Material Development : Utilized in creating new materials with specific properties, including polymers and coatings.

Research indicates that Benzamide derivatives possess diverse biological activities:

  • Anticancer Activity : Compounds have shown potential in inhibiting tyrosine kinases associated with cancer progression.
  • Antiviral Activity : Related compounds have demonstrated significant inhibition of HBV replication.

Case Studies

  • Anti-HBV Agents : A study on related benzamide derivatives indicated effective inhibition of HBV replication with IC50 values illustrating their potential as antiviral agents.
  • Anticancer Research : Investigations into the inhibition of tyrosine kinases have suggested promising avenues for cancer therapy using benzamide derivatives.

Summary of Biological Activities

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- exhibits multifaceted biological activities that make it a candidate for further research and application in pharmaceuticals and materials science. Its unique structure allows for specific interactions with biological targets, paving the way for innovative therapeutic strategies.

Mechanism of Action

The mechanism of action of benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of vascular endothelial growth factor receptor 1 (VEGFR1), which plays a crucial role in angiogenesis and tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Nilotinib (CAS-641571-10-0)

  • Structure : Nilotinib () shares the benzamide core but differs in substituents. It includes a trifluoromethyl group, a 4-methylimidazole, and a pyrimidinyl-pyridinyl linkage.
  • Activity : Nilotinib is a BCR-ABL tyrosine kinase inhibitor used in leukemia treatment. The trifluoromethyl group enhances binding affinity and selectivity compared to earlier analogs like imatinib.

ALW-II-41-27 (HY-18007)

  • Structure: This benzamide derivative () features a piperazinylmethyl group and a thienyl-pyridinyl carbonylamino substituent.
  • Activity : It inhibits Eph receptor tyrosine kinases, critical in cancer and neurodevelopment. The ethyl-piperazine moiety likely enhances blood-brain barrier penetration.
  • Key Difference : The absence of a thienyl group in the target compound may limit Eph receptor affinity but could redirect activity toward other kinases.

(5E)-5-(4-Chlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

  • Activity : Thiazolidinediones are PPAR-γ agonists, but the 4-iodophenyl substitution here may confer unique properties.
  • Key Difference : The benzamide core in the target compound may favor kinase inhibition over PPAR-γ modulation.

Pharmacological and Physicochemical Properties

Property Target Compound Nilotinib ALW-II-41-27 Thiazolidinedione
Molecular Weight ~350–400 (estimated) 529.52 568.5 (estimated) 493.74
Key Substituents 3-pyridinyl, (4-chlorophenyl)CH2 Trifluoromethyl, imidazole Piperazinyl, thienyl 4-Iodophenyl, thiazolidinedione
Solubility Moderate (chlorophenyl may reduce) Low (high lipophilicity) Moderate (piperazine aids) Low (iodine increases mass)
Target Hypothesized kinase inhibition BCR-ABL Eph receptors PPAR-γ (speculative)

Research Findings and Mechanistic Insights

  • Metabolic Stability : The 4-chlorophenyl group could confer resistance to oxidative metabolism compared to ALW-II-41-27’s thienyl group, which is prone to CYP450-mediated degradation.
  • Toxicity Considerations : Unlike the iodine-containing thiazolidinedione (), the target compound avoids halogen-related toxicity risks, though chlorophenyl metabolites may still require evaluation.

Biological Activity

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- (CAS Number: 821784-12-7) is a complex organic compound belonging to the benzamide class. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it is being explored for its potential therapeutic applications. This article will delve into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C19H16ClN3O
  • Molecular Weight: 335.80 g/mol
  • Structure: The compound features a benzamide group, a pyridine ring, and a 4-chlorophenylmethylamino substituent, which contribute to its unique biological properties.

Synthesis

The synthesis of Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- typically involves:

  • Condensation Reaction: The reaction of 3-amino-5-(4-chlorobenzyl)pyridine with benzoyl chloride in the presence of a base like triethylamine.
  • Reaction Conditions: The mixture is stirred at room temperature for several hours to ensure complete reaction.

The mechanism of action involves the interaction of Benzamide with various molecular targets, particularly enzymes and receptors. Notably:

  • Inhibition of Enzymes: It can inhibit vascular endothelial growth factor receptor 1 (VEGFR1), which is crucial in angiogenesis and tumor growth regulation.
  • Protein Kinase Inhibition: Compounds similar to this benzamide have shown potential in inhibiting tyrosine kinases involved in cancer progression, such as c-Abl and PDGF-R .

Antiviral Activity

Research indicates that derivatives of benzamide exhibit significant antiviral properties. For instance:

  • Anti-HBV Activity: A study on a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated effective inhibition of Hepatitis B virus (HBV) replication with IC50 values of 1.99 µM for wild-type HBV and 3.30 µM for drug-resistant strains .

Anticancer Properties

Benzamide derivatives have been explored for their anticancer effects:

  • Tyrosine Kinase Inhibition: Compounds in this class have shown the ability to inhibit various tyrosine kinases linked to neoplastic diseases, suggesting potential use in cancer therapy .

Case Studies

  • Study on Anti-HBV Agents:
    • A study evaluated the efficacy of IMB-0523 against HBV both in vitro and in vivo using a duck HBV model. The compound was found to significantly reduce viral load and showed favorable pharmacokinetic properties .
  • Anticancer Research:
    • In vitro studies demonstrated that benzamide derivatives could inhibit cell proliferation in cancer cell lines by targeting specific kinases associated with tumor growth .

Summary of Biological Activities

Activity Details
AntiviralEffective against HBV; enhances intracellular levels of APOBEC3G .
AnticancerInhibits tyrosine kinases involved in cancer progression .
Enzyme InhibitionTargets VEGFR1; modulates angiogenesis.

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